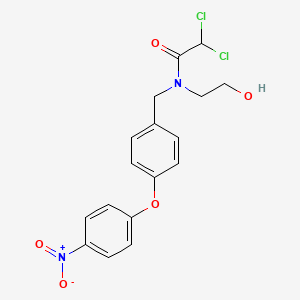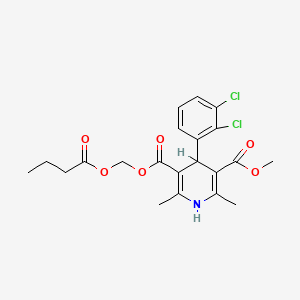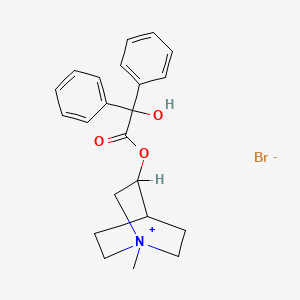
Cloransulam-methyl
Übersicht
Beschreibung
Cloransulam-methyl is the methyl ester of cloransulam . It is an inhibitor of acetohydroxyacid synthase (AHAS), which prevents the synthesis of amino acids in plants . It is used as a herbicide for the control of post-emergence control of broad-leaved weeds in soybeans . It is not approved for use within the European Area .
Synthesis Analysis
A reliable residue analytical method for determination of this compound in soybean matrices and soil was developed based on quick, easy, cheap, effective, rugged, and safe (QuEChERS) sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection .Molecular Structure Analysis
The molecular formula of this compound is C15H13ClFN5O5S . The IUPAC name is methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate .Chemical Reactions Analysis
This compound dissipated quickly in soybean plant with half-lives (T 1/2) of 0.21–0.56 days . The dissipation dynamic in soil was characterized using both first-order kinetics model and two-compartment model, and the half-lives were similar, ranging from 0.44 to 5.53 days at three experimental sites .Physical And Chemical Properties Analysis
This compound has a molecular weight of 429.8 g/mol . It has a moderate aqueous solubility, is non-volatile and, based on its chemical properties, is mobile and may leach to groundwater in some situations .Wissenschaftliche Forschungsanwendungen
Unkrautbekämpfung in Sojabohnenfeldern
Cloransulam-methyl ist ein Sulfonamidherbizid, das zur Vorauflauf-Einarbeitung (PPI), zur Vorauflaufbehandlung (PRE) und zur Nachlaufbehandlung (POST) zur Bekämpfung von breitblättrigen Unkräutern in Sojabohnenfeldern verwendet wird . Es hemmt das Enzym Acetolactat-Synthase (ALS), das von Pflanzen zur Synthese von verzweigtkettigen Aminosäuren verwendet wird .
2. Unterschiedliche Toleranz zwischen Sojabohne und Unkräutern this compound wird in Sojabohnen durch Konjugation mit Homoglutathion metabolisiert, was zu einer unterschiedlichen Toleranz zwischen Sojabohne und Unkräutern führt . Diese unterschiedliche Toleranz trägt dazu bei, das Ziel der Unkrautbekämpfung zu erreichen .
Anpassungsfähigkeit an verschiedene Bodentypen
this compound kann aufgrund seiner starken Anpassungsfähigkeit und seines uneingeschränkten pH-Werts des Bodens auf verschiedenen Bodentypen angewendet werden . Es kann auch mit anderen Herbiziden im Tankgemisch gemischt werden, um das Unkrautbekämpfungsspektrum zu erweitern .
Geringe Mammalientoxizität
this compound weist technisch eine geringe Mammalientoxizität auf. Es wurde beschrieben, dass es bei Ratten eine akute orale LD50 von > 5000 mg kg−1, eine akute perkutane LD50 von > 2000 mg kg−1 aufweist; ohne Hautreizung bei Kaninchen und ohne Sensibilisierung der Haut bei Meerschweinchen .
Minimale Ökotoxizität
this compound hat in der Ökotoxizität nur eine geringe Toxizität für Regenbogenforellen und Daphnia magna und ist praktisch ungiftig für Blaubarsch, Rebhuhn und Bienen .
6. Schnelle Abbau in Sojabohnenpflanzen und Boden this compound baut sich schnell in Sojabohnenpflanzen mit Halbwertszeiten (T1/2) von 0,21–0,56 Tagen ab . Die Abba δυναμική im Boden wurde sowohl mit dem Modell der Kinetik erster Ordnung als auch mit dem Zwei-Kompartiment-Modell charakterisiert, und die Halbwertszeiten waren ähnlich und lagen an drei Versuchsstandorten zwischen 0,44 und 5,53 Tagen .
Vernachlässigbare terminale Rückstandskonzentrationen
Die endgültigen Rückstandsdaten zeigten zum Zeitpunkt der Ernte eine sehr niedrige Konzentration von this compound im Boden (≤0,026 mg kg−1), in Sojabohnen (≤0,001 mg kg−1) und in Stroh (≤0,005 mg kg−1) . Dies deutet darauf hin, dass die Exposition durch orale Aufnahme durch Säugetiere minimal ist .
8. Wirksam gegen häufige breitblättrige Unkrautarten Feld- und Laborstudien haben gezeigt, dass die Bekämpfung von Windengewächsen und Samtpappel mit this compound von der Aufwandmenge und dem Zeitpunkt der Anwendung abhängt . Eine reduzierte Aufwandmenge von this compound (9 g ai ha−1) war genauso wirksam wie die zugelassene Aufwandmenge (18 g ha−1), wenn die Anwendungen auf kleine bis mittelgroße Windengewächse und Samtpappel ausgerichtet waren .
Wirkmechanismus
Target of Action
Cloransulam-methyl primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS) . This enzyme plays a crucial role in the synthesis of branched-chain amino acids in plants .
Mode of Action
As an inhibitor of AHAS, this compound prevents the synthesis of amino acids in plants . This disruption in amino acid synthesis interferes with protein synthesis, DNA synthesis, and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the enzyme AHAS, this compound disrupts this pathway, preventing the production of essential amino acids and thereby inhibiting protein synthesis .
Pharmacokinetics
This compound has a moderate aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater in some situations . It is generally non-persistent in soil systems but usually degrades quickly in aquatic systems via photolysis .
Result of Action
The inhibition of AHAS by this compound leads to a disruption in the synthesis of essential amino acids. This disruption affects protein synthesis, DNA synthesis, and cell division and growth, ultimately leading to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility and potential to leach into groundwater can be influenced by soil type and rainfall . Additionally, its rate of degradation in aquatic systems via photolysis suggests that light exposure can affect its persistence in the environment .
Safety and Hazards
Cloransulam-methyl is harmful if absorbed through skin and causes moderate eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to wear protective eyewear . It is also advised to wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKACRYIQSLICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034372 | |
| Record name | Cloransulam-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid with a slight odor of mint; [HSDB] | |
| Record name | Cloransulam-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C, In water (25 °C) = 3430 mg/L (pH 9), Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14 | |
| Record name | CLORANSULAM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.538 at 20 °C | |
| Record name | CLORANSULAM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C | |
| Record name | CLORANSULAM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS RN |
147150-35-4 | |
| Record name | Cloransulam-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147150-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloransulam-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147150354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloransulam-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORANSULAM-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9P737Z6HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLORANSULAM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-218 °C | |
| Record name | CLORANSULAM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of cloransulam-methyl in plants?
A1: this compound inhibits the activity of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [, , , , ] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development.
Q2: How does the inhibition of ALS by this compound affect plant growth?
A2: The inhibition of ALS leads to a deficiency of BCAAs in plants. [, , ] This deficiency disrupts protein synthesis and various metabolic processes, ultimately inhibiting cell division and growth, leading to plant death.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H13ClFN5O5S, and its molecular weight is 429.8 g/mol. []
Q4: How does this compound perform under different environmental conditions?
A4: this compound is known to degrade rapidly in soil, with half-lives ranging from 2.5 to 11.2 days depending on factors such as soil type, temperature, and moisture. [, ] Its degradation is primarily influenced by microbial activity and chemical processes.
Q5: Has resistance to this compound been reported in weed species?
A5: Yes, resistance to this compound has been reported in several weed species, including common ragweed (Ambrosia artemisiifolia) and giant ragweed (Ambrosia trifida). [, , , , ]
Q6: What are the mechanisms of resistance to this compound in weeds?
A6: The primary mechanism of resistance involves mutations in the ALS enzyme, reducing the herbicide's ability to bind and inhibit the enzyme's activity. [, , ] These mutations typically result in amino acid substitutions in specific regions of the ALS enzyme.
Q7: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?
A7: Yes, cross-resistance has been observed between this compound and other ALS inhibitors belonging to different chemical families, such as sulfonylureas (e.g., chlorimuron-ethyl, thifensulfuron) and imidazolinones (e.g., imazethapyr, imazamox). [, , , ] This cross-resistance poses a significant challenge for weed management, requiring alternative herbicides or integrated weed control strategies.
Q8: What is the environmental fate of this compound?
A8: this compound degrades relatively rapidly in the environment, primarily through microbial action. [, ] It has a low potential for bioaccumulation and does not persist for long periods in soil or water.
Q9: What analytical techniques are commonly employed for detecting and quantifying this compound residues?
A9: Capillary gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography with mass spectrometric detection (LC-MS) are commonly used for quantifying this compound residues in various matrices. [, ] These methods offer high sensitivity and selectivity.
Q10: Are there any specific recommendations for tank-mixing this compound with other herbicides?
A12: Tank-mix compatibility and efficacy can vary depending on the specific herbicides involved, their rates, and environmental conditions. It is crucial to consult product labels, conduct jar tests for physical compatibility, and consider field trials to evaluate efficacy and potential crop injury before implementing tank-mix applications on a larger scale. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





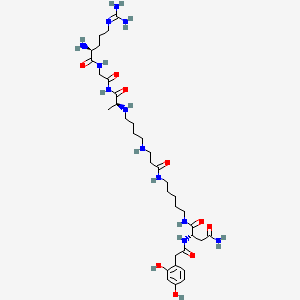
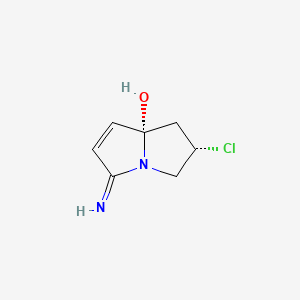
![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)

